Benzenamine, N,N-dibutyl-3-methyl-4-nitro-
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Overview
Description
Benzenamine, N,N-dibutyl-3-methyl-4-nitro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring, along with two butyl groups (-C4H9) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dibutyl-3-methyl-4-nitro- typically involves the nitration of N,N-dibutyl-3-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-dibutyl-3-methyl-4-nitro- may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dibutyl-3-methyl-4-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Benzenamine, N,N-dibutyl-3-methyl-4-amino-.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Benzenamine, N,N-dibutyl-3-carboxy-4-nitro-.
Scientific Research Applications
Benzenamine, N,N-dibutyl-3-methyl-4-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic amines with biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dibutyl-3-methyl-4-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. The butyl groups provide hydrophobic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, N-methyl-4-nitro-
- Benzenamine, 4-methyl-3-nitro-
Uniqueness
Benzenamine, N,N-dibutyl-3-methyl-4-nitro- is unique due to the presence of two butyl groups attached to the nitrogen atom, which significantly influences its chemical properties and reactivity compared to other similar compounds. The combination of the nitro group and the methyl group on the benzene ring further adds to its distinct characteristics.
Properties
CAS No. |
821776-96-9 |
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Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N,N-dibutyl-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C15H24N2O2/c1-4-6-10-16(11-7-5-2)14-8-9-15(17(18)19)13(3)12-14/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
PXPYHIPHRDHGOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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